1-(2-Bromothiazol-4-ylmethyl)-piperidine
Description
1-(2-Bromothiazol-4-ylmethyl)-piperidine is a synthetic piperidine derivative characterized by a bromothiazole moiety attached to the piperidine ring via a methylene linker. The bromothiazole group introduces both steric bulk and electronic effects due to the electronegative bromine atom and the aromatic thiazole ring.
Properties
Molecular Formula |
C9H13BrN2S |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-bromo-4-(piperidin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12/h7H,1-6H2 |
InChI Key |
HNDCHNMGSGVAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperidine Derivatives
Key Observations :
- Halogen Effects : Bromine in the target compound and iodine in [125I]PAB enhance binding through halogen interactions, though bromine’s smaller size may reduce steric hindrance compared to iodine .
- Heterocyclic vs.
- Linker Flexibility: The methylene group in the target compound allows rotational freedom, contrasting with the rigid ethylamino linker in [125I]PAB, which may stabilize receptor binding .
Key Observations :
- Receptor Specificity : While RC-33 analogs and [125I]PAB target sigma-1 receptors, the target compound’s bromothiazole group may favor alternative targets, such as kinases or ion channels, due to thiazole’s prevalence in kinase inhibitors.
- Potency vs. Selectivity : [125I]PAB’s high sigma-1 affinity (Ki = 6.0 nM) suggests that halogenated aromatic groups optimize receptor binding, a strategy applicable to the bromothiazole moiety .
- Therapeutic Potential: Antimicrobial piperidine-diones highlight the role of electronegative substituents (e.g., chlorine), suggesting the target compound’s bromine could similarly enhance biocidal activity.
Key Observations :
- Microwave Assistance: highlights improved yields (e.g., 85% vs.
- Halogen Sensitivity : Bromothiazole’s susceptibility to nucleophilic attack necessitates mild alkylation conditions, contrasting with robust radioiodination protocols for [125I]PAB .
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